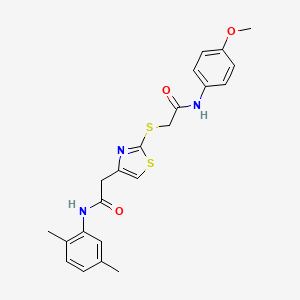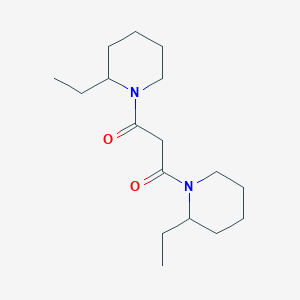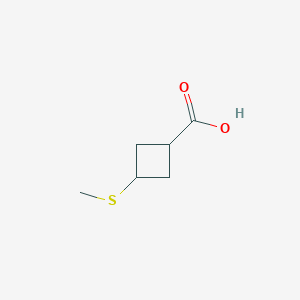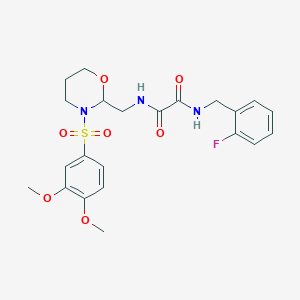![molecular formula C20H15NO3 B2686194 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 186298-99-7](/img/structure/B2686194.png)
2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
Isoquinolines are a class of organic compounds that are structurally similar to the compound you mentioned . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” are not available, isoquinoline derivatives can be synthesized by several methods . For instance, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Chemical Reactions Analysis
Isoquinolines undergo various chemical reactions. For example, they can be obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- One-step Synthesis and X-ray Analysis: This compound has been synthesized and characterized through HRMS, NMR spectra analyses, and single crystal X-ray diffraction. The study focused on isomeric compounds of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one, highlighting their molecular structures and intermolecular interactions (Lu & He, 2012).
Chemical Transformations
- Isoquinoline Derivatives: Research has been conducted on the synthesis of novel isoquinoline-1,3-dione derivatives, using a process that includes the Stobbe-type condensation and formation of 4-(4-methoxybenzylidene)isoquinoline-1,3-diones (Mahmoud, El-Shahawi, & Farahat, 2008).
Biological Activities and Applications
- Potential Antiplasmodial Activity: A study on the synthesis and testing of (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, which is derived from similar chemical structures, revealed significant antiplasmodial activities against Plasmodium falciparum strains (Hadanu et al., 2010).
Fluorescence and Spectroscopy
- Fluorescence Quenching and Enhancement: The compound demonstrates solvent-dependent fluorescence emission and interactions with polyhydroxy compounds, indicating its potential use in fluorescence-based applications (Tamuly et al., 2006).
DNA Interaction
- DNA Intercalation and Enzymatic Activity: A related benzo[g]isoquinoline-5,10-dione derivative has been found to act as a DNA intercalator and an inhibitor of enzymes like gyrase and mammalian topoisomerase I and II, suggesting potential applications in molecular biology and pharmaceutical research (Opitz et al., 2000).
Safety and Hazards
While specific safety and hazard information for “2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is not available, it’s important to handle all chemicals with care and use appropriate safety measures. For example, 4-Methoxybenzyl alcohol, a related compound, is known to cause skin irritation and serious eye damage .
Orientations Futures
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . These compounds have potential applications in various fields due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-24-15-10-8-13(9-11-15)12-21-19(22)16-6-2-4-14-5-3-7-17(18(14)16)20(21)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOALYXGGXPZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325697 | |
| Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186298-99-7 | |
| Record name | 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(furan-2-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2686116.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2686117.png)
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2686118.png)
![1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2686119.png)
![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)


![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)

![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)
